molecular formula C14H12O3 B13930417 7-Ethenyl-4-hydroxy-2-naphthalenecarboxylic acid methyl ester

7-Ethenyl-4-hydroxy-2-naphthalenecarboxylic acid methyl ester

Cat. No.: B13930417
M. Wt: 228.24 g/mol
InChI Key: KHHBKANXDIPUNH-UHFFFAOYSA-N
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Description

7-Ethenyl-4-hydroxy-2-naphthalenecarboxylic acid methyl ester is an organic compound with a complex structure It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as a hydroxyl group, a carboxylic acid ester, and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethenyl-4-hydroxy-2-naphthalenecarboxylic acid methyl ester typically involves multiple steps. One common method is the esterification of 7-Ethenyl-4-hydroxy-2-naphthalenecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process would include the esterification step mentioned above, followed by purification techniques such as distillation or crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Ethenyl-4-hydroxy-2-naphthalenecarboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 7-Ethenyl-4-oxo-2-naphthalenecarboxylic acid methyl ester.

    Reduction: 7-Ethyl-4-hydroxy-2-naphthalenecarboxylic acid methyl ester.

    Substitution: Various esters or ethers depending on the substituent introduced.

Scientific Research Applications

7-Ethenyl-4-hydroxy-2-naphthalenecarboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions due to its structural similarity to certain biological molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 7-Ethenyl-4-hydroxy-2-naphthalenecarboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The ethenyl group can participate in π-π stacking interactions, while the hydroxyl and ester groups can form hydrogen bonds with amino acid residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    7-Ethenyl-4-hydroxy-2-naphthalenecarboxylic acid: Lacks the ester group but has similar reactivity.

    4-Hydroxy-2-naphthalenecarboxylic acid methyl ester: Lacks the ethenyl group but shares the ester and hydroxyl functionalities.

    7-Ethyl-4-hydroxy-2-naphthalenecarboxylic acid methyl ester: Similar structure but with an ethyl group instead of an ethenyl group.

Uniqueness

7-Ethenyl-4-hydroxy-2-naphthalenecarboxylic acid methyl ester is unique due to the presence of both the ethenyl and ester groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

methyl 7-ethenyl-4-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C14H12O3/c1-3-9-4-5-12-10(6-9)7-11(8-13(12)15)14(16)17-2/h3-8,15H,1H2,2H3

InChI Key

KHHBKANXDIPUNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2C=CC(=CC2=C1)C=C)O

Origin of Product

United States

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